2-(1-Methyl-1H-indazol-5-yl)ethanamine is a chemical compound belonging to the indazole family, characterized by its unique structure and potential biological activities. Indazoles are known for their diverse pharmacological properties, making them significant in medicinal chemistry. This compound features an indazole ring substituted with an ethylamine moiety, which may contribute to its biological activity.
The compound can be synthesized through various organic reactions, particularly those involving indazole derivatives. Indazoles themselves are often derived from the cyclization of hydrazones or through other synthetic pathways involving nitrogen-containing heterocycles.
2-(1-Methyl-1H-indazol-5-yl)ethanamine is classified as an organic compound, specifically a substituted indazole. It may also be categorized under amines due to the presence of the ethylamine group. Its systematic name reflects its structural components, indicating both the indazole and the amine functionalities.
The synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine typically involves several key steps:
The synthesis can be optimized using various techniques, such as:
The molecular structure of 2-(1-Methyl-1H-indazol-5-yl)ethanamine includes:
The molecular formula for this compound is , and its molecular weight is approximately 188.23 g/mol. The compound's structure can be visualized through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
2-(1-Methyl-1H-indazol-5-yl)ethanamine may participate in various chemical reactions, including:
The stability and reactivity of this compound can be influenced by factors such as pH, temperature, and solvent choice. For instance, in acidic conditions, the amine may become protonated, altering its nucleophilicity.
While specific mechanisms of action for 2-(1-Methyl-1H-indazol-5-yl)ethanamine are not extensively documented, compounds within the indazole class often interact with biological targets such as receptors or enzymes.
Research indicates that indazoles can modulate signaling pathways by acting on G protein-coupled receptors or inhibiting kinases. The presence of an ethylamine side chain may enhance binding affinity or selectivity for certain targets.
2-(1-Methyl-1H-indazol-5-yl)ethanamine has potential applications in:
Research into similar compounds suggests that they may have roles in treating neurological disorders, cancer, or inflammation due to their ability to modulate biological targets effectively.
The synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine (CAS 1130309-67-9) hinges on strategic functionalization of the indazole core. A scalable approach employs reductive amination with isobutyraldehyde, exploiting thermodynamic control to achieve exclusive N-1 selectivity (>99% regiopurity). This method circumvents the formation of N-2 regioisomers—a common limitation in traditional alkylation. Key steps include:
Alternative alkylation with 2-bromoethylamine hydrobromide requires stringent optimization. Initial attempts using K₂CO₃/DMF at 120°C yielded only a 58:42 N-1:N-2 mixture. High-throughput experimentation (HTE) identified NaH/THF as optimal for N-1 selectivity (70:30 ratio), though yields remained suboptimal (47%) [2] [8].
Table 1: Comparative Ethylamine Installation Methods
Method | Conditions | Regioselectivity (N1:N2) | Yield |
---|---|---|---|
Reductive Amination | Isobutyraldehyde, Dean–Stark, Pt/C | >99:1 | 76% |
Direct Alkylation | K₂CO₃/DMF, 120°C | 58:42 | 47% |
Optimized Alkylation | NaH/THF, isobutyl tosylate | 70:30 | 44% |
N-Methylation precedes ethylamine installation to avoid polyalkylation. Rhodium-catalyzed C–H activation enables direct N-methylation using iodonium ylides, though applicability to 5-substituted indazoles requires further validation [6]. More commonly, alkylation with methyl iodide under basic conditions (NaH/THF, 0°C→50°C) delivers 1-methyl-1H-indazole derivatives in >99% N-1 selectivity and 89% yield [8]. This method tolerates ester and bromo functionalities, critical for subsequent side-chain elaboration.
Notably, Suzuki–Miyaura coupling of 1-methyl-5-bromoindazole with ethylene glycol vinyl boronate, followed by oxidative cleavage, offers an alternative route to the ethylamine side chain but suffers from step inefficiency (4 steps, 28% overall yield) [3].
Syntheses requiring 5-indazolecarbaldehydes as intermediates face significant instability issues. Non-N-protected indazole aldehydes undergo rapid decomposition via dimerization, while N-1-methyl analogs exhibit improved stability. Key findings include:
N-1-Methyl analogs also resist prototropy-driven isomerization, which plagues N-2-alkylated regioisomers. This stability is leveraged in Dean–Stark trapping of enamine intermediates, preventing regioisomer equilibration [2].
Deuterated analogs of 2-(1-methyl-1H-indazol-5-yl)ethanamine show enhanced metabolic stability. Installing N-CD₃ via CD₃I alkylation (33% yield) reduces hepatic clearance by 50% in human hepatocytes. The kinetic isotope effect (KIE) from C–D bonds impedes oxidative metabolism at benzylic positions [3] [9].
Critical synthetic considerations:
Table 2: Deuterium Incorporation Effects on Pharmacokinetics
Deuterated Position | Human Hepatocyte Stability (Parent Remaining) | 5-HT₂A EC₅₀ | Metabolite Reduction |
---|---|---|---|
None | 65.1% | 483 nM | Baseline |
N-CD₃ | 95.1% | 192 nM | >80% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7